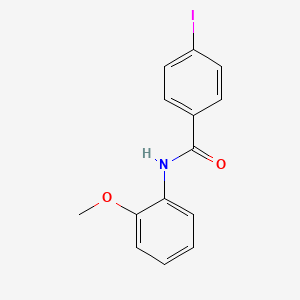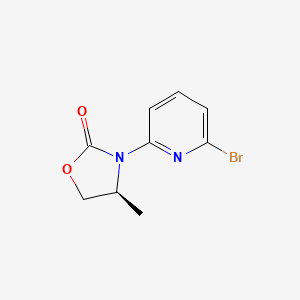
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromopyridine moiety attached to an oxazolidinone ring
準備方法
The synthesis of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and a suitable oxazolidinone precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxazolidinone precursor. This is followed by the addition of 6-bromopyridine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
化学反応の分析
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis through binding to the bacterial ribosome. The molecular targets and pathways involved can vary, but they often include interactions with key enzymes or receptors in the target organism or system.
類似化合物との比較
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can be compared with other similar compounds, such as:
(S)-1-(6-Bromopyridin-2-yl)ethanamine: This compound also contains a bromopyridine moiety but differs in the structure of the attached group.
2-(6-Bromopyridin-2-yl)ethanol: Similar in containing the bromopyridine group, but with an ethanol moiety instead of an oxazolidinone ring.
4-(6-Bromopyridin-2-yl)morpholine: Another compound with a bromopyridine group, but with a morpholine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
特性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
(4S)-3-(6-bromopyridin-2-yl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-6-5-14-9(13)12(6)8-4-2-3-7(10)11-8/h2-4,6H,5H2,1H3/t6-/m0/s1 |
InChIキー |
XNMMTSZQSJRJBL-LURJTMIESA-N |
異性体SMILES |
C[C@H]1COC(=O)N1C2=NC(=CC=C2)Br |
正規SMILES |
CC1COC(=O)N1C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


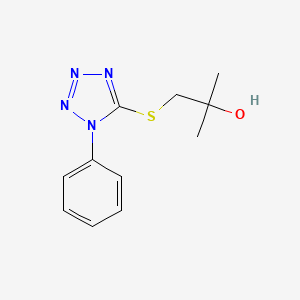
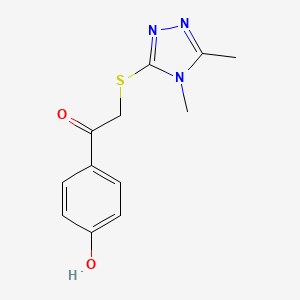

![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)
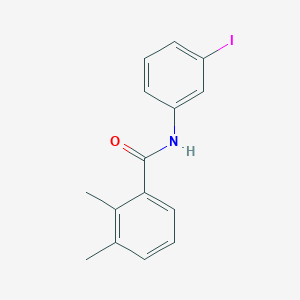
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
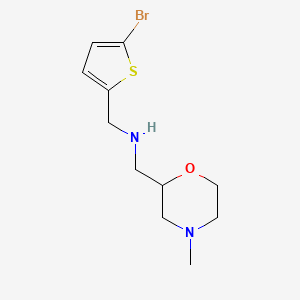


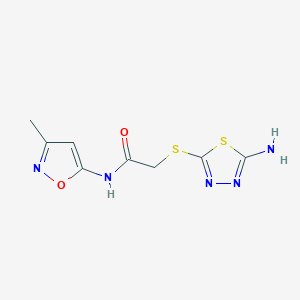
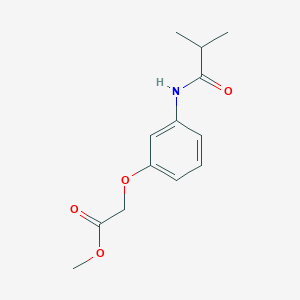
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
